molecular formula C11H11NO3 B15209535 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione CAS No. 63626-82-4

3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B15209535
CAS No.: 63626-82-4
M. Wt: 205.21 g/mol
InChI Key: KNAJYGDMLCIRAV-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxybenzaldehyde with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and advanced purification techniques to obtain high-purity this compound. The production process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems and as a tool in molecular biology research.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

3-(2-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 3-(2-hydroxyphenyl)propionic acid and 3-(2-hydroxyphenyl)acetic acid.

  • Uniqueness: The presence of the pyrrolidine-2,5-dione ring in this compound distinguishes it from other compounds, giving it unique chemical and biological properties.

Properties

CAS No.

63626-82-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-12-10(14)6-8(11(12)15)7-4-2-3-5-9(7)13/h2-5,8,13H,6H2,1H3

InChI Key

KNAJYGDMLCIRAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=CC=C2O

Origin of Product

United States

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